2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine
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Overview
Description
2-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine is a fluorinated organic compound. The presence of the trifluoroethyl group in its structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct trifluoroethylation of indoles using reagents such as 2,2,2-trifluoroethyl(mesityl)-iodonium triflate . This reaction is carried out under mild conditions and offers high functional group tolerance.
Industrial Production Methods
The use of palladium-catalyzed reactions and other catalytic systems is common in large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethylated indazole derivatives, while substitution reactions can produce a variety of functionalized indazole compounds .
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl functionality but different applications.
Trifluoromethylated Indoles: Compounds with a trifluoromethyl group instead of a trifluoroethyl group, often used in medicinal chemistry.
Uniqueness
2-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine is unique due to its specific indazole framework combined with the trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1997600-90-4 |
---|---|
Molecular Formula |
C9H12F3N3 |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
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